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Compound of Interest

(R)-N-Methyl-[1,1'-
Compound Name:
binaphthalene]-2,2'-diamine

CAS No.: 1187857-13-1

Cat. No.: B3218136

Get Quote

Application Note: High-Fidelity Enantioselective Reductive Amination using BINAM-Derived
Phosphoric Acids

Abstract

This guide details the protocol for the enantioselective reductive amination of ketones using
1,1'-Binaphthyl-2,2'-diamine (BINAM) derived chiral phosphoric acids (BDPAS). Unlike
traditional transition-metal-catalyzed hydrogenations, this organocatalytic approach operates
under mild, metal-free conditions, utilizing Hantzsch esters as biomimetic hydride sources. The
procedure is particularly valuable for synthesizing chiral amines with high enantiomeric excess
(up to >96% ee) in pharmaceutical intermediates where metal contamination is a critical
concern.

Introduction & Strategic Rationale

Chiral amines are ubiquitous pharmacophores. While metal-catalyzed asymmetric
hydrogenation (e.g., Ir-BINAP) is standard, it often requires high pressure and rigorous
exclusion of air. BINAM-derived organocatalysts offer a robust alternative. The rigid 1,1'-
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binaphthyl backbone of BINAM, distinct from its diol counterpart BINOL, allows for modular
functionalization at the 3,3'-positions and the nitrogen centers, creating a tunable chiral pocket
that tightly binds imine intermediates via hydrogen bonding.

Mechanism of Action: The reaction proceeds via a Chiral lon-Pair mechanism. The BINAM-
phosphoric acid acts as a bifunctional Brgnsted acid:

» Activation: It protonates the in situ generated imine, increasing its electrophilicity.

o Stereocontrol: The resulting chiral phosphate anion forms a tight contact ion pair with the
iminium cation. The bulky 3,3'-substituents on the BINAM scaffold shield one face of the
imine, forcing the bulky Hantzsch ester to deliver the hydride from the less hindered face.

Critical Parameters & Optimization

To achieve high enantioselectivity, the following parameters must be strictly controlled:
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Parameter

Recommendation

Rationale

Solvent

Toluene, Benzene, or

Mesitylene

Non-polar solvents promote
tight ion-pairing between the
catalyst and substrate, which is
essential for stereochemical
communication. Polar solvents
(MeOH, DMF) disrupt this

interaction.

Reductant

Hantzsch Ester (HEH)

Acts as a soluble, mild hydride
source. Its bulkiness enhances
stereodifferentiation compared

to small hydrides like NaBHa.

Catalyst Loading

1-5mol%

BINAM-phosphoric acids are
highly active. Higher loading
does not typically improve ee%

and complicates purification.

Temperature

30°Cto 60 °C

Elevated temperatures
facilitate imine formation.
However, if ee% is low, lower
the temperature (0 °C) and

extend reaction time.

Water Removal

5A Molecular Sieves

Essential. Water inhibits imine
formation and can hydrolyze

the Hantzsch ester.

General Procedure: Enantioselective Reductive

Amination

Target Reaction: Acetophenone + Aniline

Chiral N-Phenyl-1-phenylethylamine

Materials
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o Ketone: Acetophenone (1.0 equiv, 0.5 mmol)
e Amine: Aniline (1.1 equiv, 0.55 mmol)

o Catalyst: (S)-3,3'-Bis(2,4,6-triisopropylphenyl)-BINAM-phosphoric acid (TRIP-BINAM analog)
(0.025 mmol, 5 mol%)

o Reductant: Hantzsch Ester (1.2 equiv, 0.6 mmol)
e Solvent: Anhydrous Toluene (2.0 mL)

« Additives: 5A Molecular Sieves (activated, ~100 mg)

Step-by-Step Protocol

o Catalyst Activation (Optional): If the catalyst has been stored for long periods, dissolve in
minimal DCM and wash with 1M HCI, then dry over Na=SOa to ensure it is in the protonated

acid form.
o Reaction Setup:

o In a flame-dried screw-cap vial equipped with a magnetic stir bar, add the Ketone (0.5
mmol), Amine (0.55 mmol), and Molecular Sieves.

o Add Toluene (1.0 mL) and stir at 50 °C for 2—4 hours to generate the imine in situ. (Monitor
by TLC/NMR for disappearance of ketone).

o Catalysis Phase:
o Cool the mixture to the desired reaction temperature (e.g., 30 °C).
o Add the BINAM-Catalyst (5 mol%) dissolved in the remaining Toluene (1.0 mL).
o Immediately add the Hantzsch Ester in one portion.

e Reaction Monitoring:

o Stir the mixture at 30 °C. The yellow color of the Hantzsch ester will fade as it oxidizes to
the pyridine derivative.
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o Monitor conversion by TLC (check for amine product) or *H NMR. Reaction time is
typically 12—24 hours.

o Workup:

o Filter the mixture through a small pad of Celite to remove molecular sieves. Rinse with
Et20.

o Concentrate the filtrate under reduced pressure.[1][2]
 Purification:
o Purify the crude residue via flash column chromatography on silica gel.

o Eluent: Hexanes/Ethyl Acetate (gradient 20:1 to 10:1). The pyridine byproduct from the
Hantzsch ester is much more polar and will elute later.

Visualization of Workflows
Figure 1: Catalytic Cycle Mechanism

This diagram illustrates the chiral ion-pair activation and hydride transfer.
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Caption: Chiral Brgnsted acid activation of the imine followed by stereoselective hydride
transfer.

Figure 2: Experimental Workflow
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Step-by-step execution guide for the bench scientist.

1. Setup % (i B 3. Asymmetric Reduction 4. Workup 5. Purification
Dry Toluene, Mol Sieves : 50°C. 2-4 hrs Add Catalyst + HEH Filter (Celite) Flash Column
Ketone + Amine ’ 30°C, 12-24 hrs Concentrate Isolate Chiral Amine

Click to download full resolution via product page

Caption: Operational sequence from reaction setup to product isolation.
Troubleshooting & Expert Tips
e Low Conversion:

o Cause: Incomplete imine formation before reduction.

o Fix: Extend the initial stirring time of Ketone + Amine with molecular sieves before adding
the catalyst and reductant.

o Low Enantioselectivity (ee):
o Cause: Background reaction (uncatalyzed reduction) or loose ion pairing.

o Fix: Ensure the solvent is strictly non-polar (Toluene/Benzene). Lower the reaction
temperature to 0 °C or -10 °C. Verify the purity of the BINAM catalyst (ensure no residual
mineral acid from synthesis).

e Product Racemization:
o Cause: Product inhibition or reversibility.

o Fix: Do not leave the reaction running excessively long after conversion is complete.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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